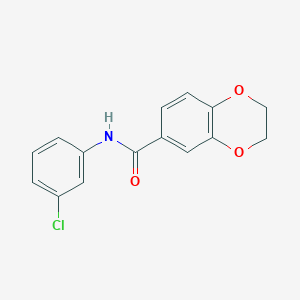
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that belongs to the class of benzodioxine derivatives. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it inhibits the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell cycle progression.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its potent anticancer activity against various cancer cell lines. It is also relatively easy to synthesize and purify. However, its low solubility in aqueous solutions can limit its use in certain experiments. Its mechanism of action is also not fully understood, which can make it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to study its mechanism of action in more detail to gain a better understanding of its anticancer activity. It is also important to investigate its potential toxicity and side effects in vivo to assess its safety for use in humans. Finally, the development of more efficient synthesis methods and analogs of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide could lead to the discovery of even more potent anticancer agents.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-chloroaniline and 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to possess antifungal and antibacterial properties.
Eigenschaften
Molekularformel |
C15H12ClNO3 |
|---|---|
Molekulargewicht |
289.71 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C15H12ClNO3/c16-11-2-1-3-12(9-11)17-15(18)10-4-5-13-14(8-10)20-7-6-19-13/h1-5,8-9H,6-7H2,(H,17,18) |
InChI-Schlüssel |
GRPCZFMZJNESBJ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Löslichkeit |
6.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B251605.png)
![5-(4-chlorophenyl)-N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251607.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B251611.png)
![N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B251616.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide](/img/structure/B251618.png)
![3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B251619.png)
![N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251622.png)
![3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251624.png)
![5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B251625.png)


![N-[2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B251633.png)
